molecular formula C12H13FN4O2S B2397083 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034307-22-5

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2397083
CAS No.: 2034307-22-5
M. Wt: 296.32
InChI Key: SXSKYBDHMVGVAC-UHFFFAOYSA-N
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Description

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a sulfonyl group, an azetidine ring, and a triazole ring, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Formation of the Triazole Ring: The triazole ring is usually synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Coupling of the Rings: The final step involves coupling the azetidine and triazole rings through a sulfonylation reaction, where the sulfonyl group is introduced to link the two rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
  • 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine

Uniqueness

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to its combination of a sulfonyl group, an azetidine ring, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c1-9-6-10(13)2-3-12(9)20(18,19)16-7-11(8-16)17-5-4-14-15-17/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSKYBDHMVGVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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